7-Despropyl 7-Phenyl Vardenafil is a derivative of Vardenafil, which is a well-known phosphodiesterase type 5 inhibitor primarily used in the treatment of erectile dysfunction. This compound is notable for its role as an impurity reference material in pharmaceutical research, allowing for the assessment of the purity and quality of Vardenafil formulations. The molecular formula of 7-Despropyl 7-Phenyl Vardenafil is with a molecular weight of approximately 460.55 g/mol .
The compound is synthesized from Vardenafil, which itself is derived from the class of drugs known as imidazopyridines. The synthesis involves various chemical reactions and purification processes to isolate the desired derivative.
7-Despropyl 7-Phenyl Vardenafil falls under the category of pharmaceutical impurities and is classified as a sulfonamide derivative. It is also categorized within the broader class of compounds that inhibit phosphodiesterase enzymes, which play a critical role in regulating blood flow and erectile function.
The synthesis of 7-Despropyl 7-Phenyl Vardenafil typically involves several steps that may include:
The synthesis may require multiple purification steps, such as crystallization or chromatography, to isolate the desired compound from by-products. For example, after an initial reaction phase, water or organic solvents may be added to facilitate separation and purification .
The molecular structure of 7-Despropyl 7-Phenyl Vardenafil can be represented using structural formulas and SMILES notation:
O=S(N1CCN(CC)CC1)(C2=CC=C(OCC)C(C3=NN4C(C(N3)=O)=C(C)N=C4C)=C2)=O
This structure indicates the presence of a sulfonamide group, imidazole ring, and various ethoxy and ethyl substituents that contribute to its biological activity .
7-Despropyl 7-Phenyl Vardenafil undergoes several types of chemical reactions, including:
The choice of reagents and conditions significantly affects the reaction pathways and products formed. For instance, oxidation reactions can yield various oxidized derivatives depending on the specific conditions applied .
The mechanism of action for 7-Despropyl 7-Phenyl Vardenafil primarily revolves around its role as a phosphodiesterase type 5 inhibitor:
This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .
Relevant data indicates that it has a high purity level (>95% by HPLC), which is critical for its use in pharmaceutical applications .
7-Despropyl 7-Phenyl Vardenafil serves primarily as an impurity reference material in pharmaceutical research. Its applications include:
Deuterium labeling of 7-despropyl 7-phenyl vardenafil enhances metabolic stability and supports pharmacokinetic studies without altering the core pharmacological activity. Strategic deuteration focuses on positions resistant to metabolic cleavage, particularly the ethylpiperazine sulfonamide moiety and the phenyl ring at the 7-position.
A robust method employs halogen-deuterium exchange using Pd/C or Pd(OAc)₂ catalysis under D₂ atmosphere. This approach utilizes brominated precursors (e.g., 2-bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)phenol) subjected to catalytic deuteration (60–80°C, 24–48h), achieving >95% deuterium incorporation at aromatic sites [1]. Alternative routes leverage LiAlD₄ reduction of ketone intermediates to introduce deuterium at aliphatic positions, though this requires stringent anhydrous conditions to prevent back-exchange [5].
Table 1: Comparative Deuteration Methods for Key Intermediates
Precursor | Deuteration Method | Reaction Conditions | D-Incorporation (%) | Yield (%) |
---|---|---|---|---|
2-Bromo-5-(piperazinylsulfonyl)phenol | Pd/C, D₂ (5 atm) | 70°C, 24h | 98 | 85 |
Ethyl 4-oxopiperidine-1-carboxylate | LiAlD₄, Et₂O | 0°C→reflux, 12h | >99 (aliphatic) | 78 |
5-Formyl-2-ethoxybenzenesulfonamide | NaBD₄, CD₃OD | 25°C, 4h | 90 | 92 |
Challenges include isotopic dilution during purification and regioisomer formation. Solid-phase extraction (SPE) with C18 silica minimizes deuterium loss, while optimized reaction stoichiometry suppresses bis-deuteration byproducts [5].
Synthesis hinges on constructing the imidazo[5,1-f][1,2,4]triazinone core bearing a phenyl substituent at C7. Key modifications involve:
Table 2: Solvent and Catalyst Effects on Sulfonylation Efficiency
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
DIPEA | DCM | −10 | 2 | 95 | 98 |
Triethylamine | THF | 0 | 3 | 88 | 92 |
Pyridine | Acetonitrile | 25 | 1.5 | 76 | 85 |
High-pressure conditions (5 bar) during sulfonylation accelerate diffusion-limited reactions, cutting processing time by 40% without compromising purity [5].
Purifying 7-despropyl 7-phenyl vardenafil demands orthogonal methods to resolve isotopic isomers and regioisomers:
Table 3: Purification Efficiency Across Methods
Technique | Key Parameters | Purity Output (%) | Isomer Removal Efficiency | Recovery (%) |
---|---|---|---|---|
Prep HPLC (Phenyl-Hexyl) | ACN/NH₄OAc-d₇ (65:35), 8 mL/min | 99.9 | >99% deuterated isomers | 85 |
Ethanol/Water Crystallization | 7:3 v/v, 4°C, 24h | 99.5 | 90% regioisomers | 78 |
CCC | H₂O/MeOH/EtOAc/heptane (4:4:5:5) | 99.2 | >95% sulfonamide dimers | 82 |
Hybrid approaches combining initial silica gel chromatography (EtOAc:hexane, 1:1→3:1) with final recrystallization achieve pharmacopeial-grade material suitable for isotopic tracer studies [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1